molecular formula C9H9NO2S B11904725 6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide

6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide

Cat. No.: B11904725
M. Wt: 195.24 g/mol
InChI Key: RIALDOWEJLEYRH-UHFFFAOYSA-N
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Description

6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of an aminomethyl group attached to the benzothiophene ring, along with a dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide can be achieved through several methods. One notable approach involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This method utilizes constant current electrolysis in an undivided electrolytic cell at room temperature, with graphite felt electrodes and a co-solvent system of hexafluoroisopropanol and nitromethane . The reaction proceeds via a quaternary spirocyclization intermediate, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the electrochemical synthesis method mentioned above provides a scalable and efficient route for its production. The use of electrochemical techniques offers advantages such as mild reaction conditions and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide involves its interaction with molecular targets such as STAT3. By inhibiting the activity of STAT3, the compound disrupts the signaling pathways involved in cell proliferation and survival. This inhibition leads to the suppression of tumor growth and the induction of cell death in cancer cells . Additionally, the compound affects mitotic spindle formation, further contributing to its anticancer properties.

Comparison with Similar Compounds

Uniqueness: 6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide stands out due to its specific aminomethyl substitution, which imparts unique chemical reactivity and biological activity. Its ability to inhibit STAT3 and affect mitotic spindle formation distinguishes it from other benzothiophene derivatives.

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

(1,1-dioxo-1-benzothiophen-6-yl)methanamine

InChI

InChI=1S/C9H9NO2S/c10-6-7-1-2-8-3-4-13(11,12)9(8)5-7/h1-5H,6,10H2

InChI Key

RIALDOWEJLEYRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CS2(=O)=O)CN

Origin of Product

United States

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